

A Comparative Guide to Authenticating Delphinidin-3-O-arabinoside Chloride Reference Standards

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Compound of Interest

Compound Name: *Delphinidin-3-O-arabinoside chloride*

Cat. No.: *B12322986*

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For researchers, scientists, and drug development professionals, the purity and identity of chemical reference standards are paramount for accurate and reproducible results. This guide provides an objective comparison of commercially available **Delphinidin-3-O-arabinoside chloride** reference standards, supported by experimental data and detailed analytical protocols. **Delphinidin-3-O-arabinoside chloride** is an anthocyanin compound found in various plants, including Rhododendron species, and is noted for its potential antioxidant and other biological activities.^{[1][2]}

Comparative Analysis of Reference Standards

The authentication of **Delphinidin-3-O-arabinoside chloride** reference standards relies on a combination of analytical techniques to confirm identity, purity, and content. High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation.

Parameter	Supplier A (e.g., Molnova)	Supplier B (e.g., ChemFaces)	Supplier C (e.g., TOKIWA PHYTOCHEMICAL)	Published Data
Purity (by HPLC)	98% [3]	> 95% [4]	≥ 95% [5]	95.64% [6]
Identity Confirmation	NMR: Consistent with structure [3]	-	-	¹ H NMR and ¹³ C NMR data available [6]
Mass Spectrometry	-	-	-	ESI-LC/MS/MS: [M+] 464.9 (MS), 302.8 (MS/MS) [6]
Physical Description	Powder [4]	Powder [4]	-	Dark, reddish powder [7]
CAS Number	171370-55-1 [3]	171370-55-1 [4]	28500-01-8 [5]	171370-55-1, 28500-01-8 [8]
Molecular Formula	C ₂₀ H ₁₉ ClO ₁₁ [3]	C ₂₀ H ₁₉ ClO ₁₁ [4]	C ₂₀ H ₁₉ O ₁₁ Cl [5]	C ₂₀ H ₁₉ ClO ₁₁ [8]
Molecular Weight	470.8 [3]	470.8 [4]	470.81 [5]	470.8 g/mol [8]

Note: The data presented is based on publicly available information from supplier websites and scientific publications. For the most accurate and lot-specific information, it is crucial to consult the Certificate of Analysis (CoA) provided by the supplier.

Experimental Protocols for Authentication

Accurate authentication of **Delphinidin-3-O-arabinoside chloride** requires robust and validated analytical methods. Below are detailed protocols for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from established protocols for anthocyanin analysis.

- Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.7 μ m particle size).
- Mobile Phase:
 - A: 1% Formic acid in Water
 - B: 1% Formic acid in Acetonitrile
- Gradient Elution: A gradient elution is typically employed to achieve optimal separation. A starting condition of 5-15% B, increasing to 30-50% B over 30-40 minutes is a common starting point.
- Flow Rate: 1.0 mL/min.[4]
- Column Temperature: 40 °C.[4]
- Detection Wavelength: 520 nm.[4]
- Sample Preparation: Dissolve the reference standard in a suitable solvent such as methanol or a mixture of the mobile phase.
- Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer is suitable for the analysis of **Delphinidin-3-O-arabinoside chloride**.

- Ionization Mode: Positive ESI is typically used for anthocyanins.
- Mass Analyzer: TOF or Quadrupole.
- Scan Range: m/z 100-1000.

- **Expected Molecular Ion:** The expected protonated molecule $[M]^+$ for Delphinidin-3-O-arabinoside (the cation) is approximately m/z 435.09. The chloride salt will dissociate in solution.
- **Fragmentation Analysis (MS/MS):** Tandem mass spectrometry can be used to confirm the structure by observing characteristic fragment ions. A major fragment would correspond to the delphinidin aglycone at approximately m/z 303.

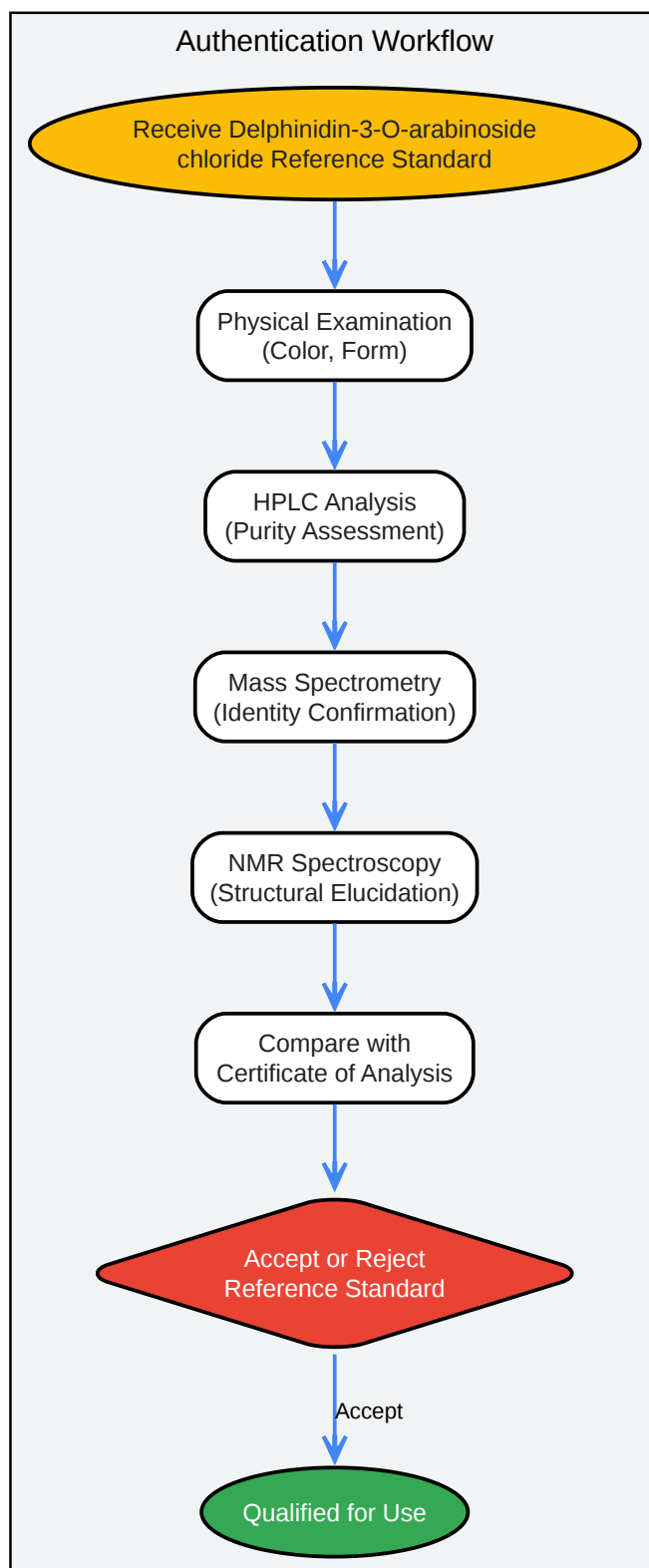
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

^1H and ^{13}C NMR are powerful tools for the unambiguous identification of **Delphinidin-3-O-arabinoside chloride**.

- **Solvent:** A deuterated solvent such as Methanol- d_4 (CD_3OD) is commonly used.
- **Spectrometer Frequency:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- **^1H NMR:** The proton NMR spectrum will show characteristic signals for the aromatic protons of the delphinidin core and the sugar protons of the arabinose moiety.
- **^{13}C NMR:** The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming the structure.
- **Reference Data:**
 - ^1H NMR (600 MHz, CD_3OD): δ 8.81 (s, 1H), 7.61 (s, 2H), 6.73 (s, 1H), 6.53 (d, $J=4.8$ Hz, 1H), 5.25 (d, $J=7.2$ Hz, 1H), 3.85-3.87 (m, 1H), 3.67-3.69 (m, 1H), 3.63-3.66 (m, 1H), 3.49-3.52 (m, 2H), 3.38-3.42 (m, 1H).[\[6\]](#)
 - ^{13}C NMR (150 MHz, CD_3OD): δ 170.2, 163.5, 159.1, 157.4, 147.4, 145.7, 144.7, 135.7, 119.8, 113.1, 112.4, 103.4, 103.2, 95.0, 78.7, 78.0, 74.7, 71.0, 62.3.[\[6\]](#)

Visualizing the Authentication Workflow and Biological Context

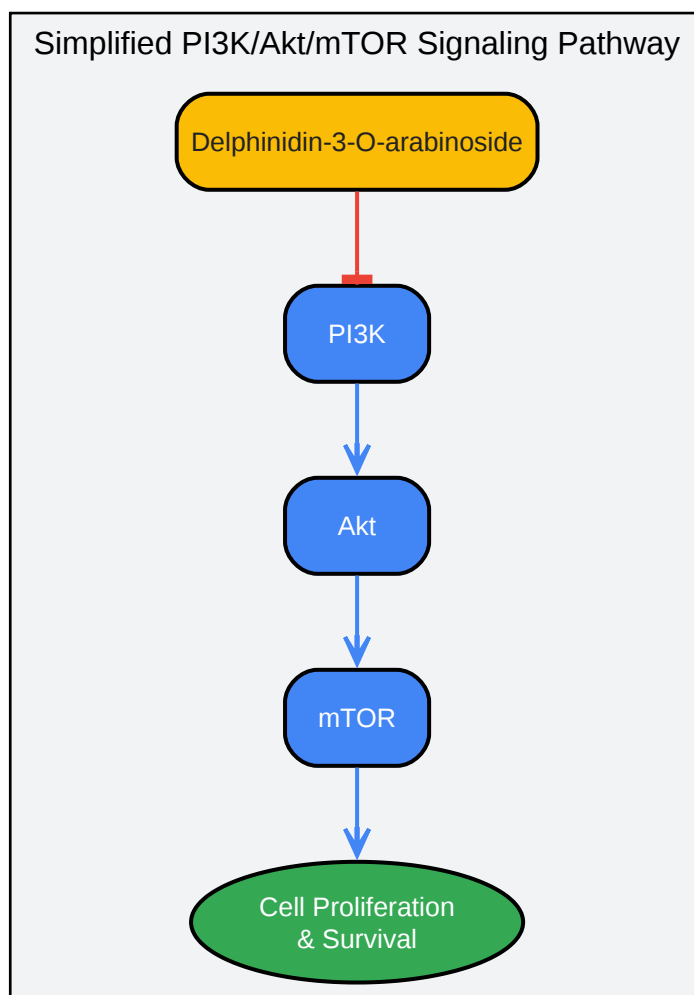
To provide a clearer understanding of the processes and the compound's relevance, the following diagrams illustrate the experimental workflow for authenticating a reference standard and a relevant biological signaling pathway.



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Authentication Workflow Diagram

Delphinidin and its glycosides have been reported to interact with various cellular signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell proliferation and survival. Delphinidin has been shown to modulate this pathway.[9]



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Delphinidin's Interaction with PI3K/Akt/mTOR

In conclusion, the authentication of **Delphinidin-3-O-arabinoside chloride** reference standards requires a multi-faceted analytical approach. While most commercial suppliers provide materials of high purity, researchers should critically evaluate the accompanying analytical data and, if necessary, perform their own verification using the protocols outlined in this guide to ensure the integrity of their research.

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